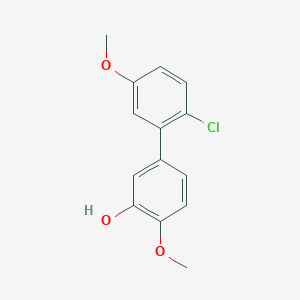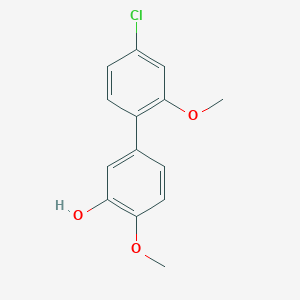
5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% (5-DCPMP) is a widely used phenol derivative in both scientific research and industrial applications. It is a white crystalline solid that is soluble in water and non-polar solvents. 5-DCPMP is a commonly used intermediate in organic synthesis and has a variety of applications in both organic and inorganic chemistry.
Mecanismo De Acción
5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% acts as an electrophile, meaning that it is attracted to and binds to electron-rich sites in molecules. When 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% binds to an electron-rich site, it can undergo a variety of reactions, such as substitution, addition, and elimination. 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% can also act as a catalyst in certain reactions, such as the Heck reaction and the Suzuki-Miyaura reaction.
Biochemical and Physiological Effects
5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% is rapidly metabolized in the body and is rapidly excreted in the urine. It is not known to have any significant biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% in lab experiments is its low cost and availability. It is also relatively easy to handle and store. The main limitation of 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% is its low solubility in water, which can make it difficult to use in certain reactions.
Direcciones Futuras
Future research on 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% could focus on developing new synthesis methods and new applications for 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% in scientific research. Additionally, research could focus on improving the solubility of 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% in water, as this would make it easier to use in lab experiments. Further research could also focus on exploring the potential biochemical and physiological effects of 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95%, as well as its potential toxicity. Finally, research could focus on developing new methods for the purification and characterization of 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95%.
Métodos De Síntesis
5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% can be synthesized from the reaction of 2,4-dichlorophenol with 2-methoxy-benzaldehyde in the presence of sodium hydroxide and acetic acid. The reaction is carried out in an aqueous solution at a temperature of 80-90°C for 30 minutes. The reaction yields a 95% yield of 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95%. The synthesized 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% is then purified using recrystallization from a solvent mixture of ethanol and water.
Aplicaciones Científicas De Investigación
5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% has a wide range of applications in the scientific research field. It is used as a starting material in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of heterocyclic compounds and in the synthesis of other aromatic compounds. 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% is also used in the synthesis of polymers and in the synthesis of metal complexes.
Propiedades
IUPAC Name |
5-(2,4-dichlorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-13-5-2-8(6-12(13)16)10-4-3-9(14)7-11(10)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJECGINNUZSHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685695 |
Source


|
| Record name | 2',4'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenyl)-2-methoxyphenol | |
CAS RN |
1261990-43-5 |
Source


|
| Record name | 2',4'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380113.png)












